molecular formula C11H14N6O B283436 N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine

N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine

Cat. No. B283436
M. Wt: 246.27 g/mol
InChI Key: IJLRBLFSEGYCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine, also known as ABTA, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. ABTA has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to bind to DNA and interfere with its replication, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to have other biochemical and physiological effects. For example, N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. Additionally, N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to exhibit anti-tumor activity in a wide range of cancer cell lines, making it a versatile tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine. One area of interest is the development of more effective delivery methods for N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine, such as encapsulation in liposomes or other nanostructures. Additionally, further investigation into the mechanism of action of N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine could lead to the development of more targeted cancer therapies that exploit its anti-tumor activity. Finally, studies on the toxicity and pharmacokinetics of N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine in animal models could provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine involves a multi-step process that includes the reaction of 3-(allyloxy)benzyl chloride with 5-amino-1H-tetrazole in the presence of a base, followed by purification and isolation of the product. The yield of the reaction is typically around 50%, and the purity of the final product can be improved through additional purification steps.

Scientific Research Applications

N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine has been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth.

properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

1-N-[(3-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C11H14N6O/c1-2-6-18-10-5-3-4-9(7-10)8-13-17-11(12)14-15-16-17/h2-5,7,13H,1,6,8H2,(H2,12,14,16)

InChI Key

IJLRBLFSEGYCIX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNN2C(=NN=N2)N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNN2C(=NN=N2)N

Origin of Product

United States

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